molecular formula C26H36O8 B1248332 Taxinine A

Taxinine A

Cat. No. B1248332
M. Wt: 476.6 g/mol
InChI Key: OQXJKHGIAZCMBX-SOIIJPRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxinine A is a natural product found in Taxus cuspidata, Taxus mairei, and other organisms with data available.

Scientific Research Applications

Bioactivity and Chemical Derivatization

  • Bioactive Taxoids in Taxus cuspidata : Taxinine A, among other taxoids, has shown properties that reduce depolymerization of microtubules and increase cellular accumulation of vincristine in multidrug-resistant tumor cells. Chemical derivatization of taxinine has led to the discovery of unusual reactions and bioactivity of taxinine derivatives (Kobayashi & Shigemori, 2002).

Cytotoxic Activity

  • Taxines from Taxus wallichiana : Taxinine A isolated from Taxus wallichiana demonstrated moderate cytotoxic activity against lung cancer cell line A549 in vitro (Prasain et al., 2001).
  • Conversion to Taxinine NN-1 for Anticancer Activity : An efficient conversion of taxinine to taxinine NN-1, an agent showing significant activities as a modulator of multidrug-resistant cancer cells, has been developed (Zhang, Wang, Hirose, & Ando, 2002).

Modulation of Multidrug-Resistant Tumor Cells

  • Neutral Taxoids as Modulators : Taxinine A and related compounds from Taxus cuspidata have been identified as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).

Suppression of Superoxide Generation

  • Tricyclic Diterpenoids Effect on Human Neutrophils : Taxinine A from Taxus media var. Hicksii significantly suppressed superoxide generation induced by various stimulants in human neutrophils (Tong et al., 2009).

Selective Inhibition of DNA Polymerase

  • Taxol Derivatives as DNA Polymerase Inhibitors : Taxinine A has been identified as a selective inhibitor of DNA polymerase alpha and beta, differentiating it from other taxol derivatives (Oshige et al., 2004).

Antiproliferative Effects

  • Activity against Tumor Cells : Taxinine A and related compounds from Taxus cuspidata showed significant anti-proliferative activities against various cancer cell lines, including HeLa and HAC-2 (Zhang Hong-zhen, 2010).

Antifungal Activities

  • Compounds from Taxus cuspidata against Pathogenic Fungi : Taxinine A exhibited antifungal activity against several plant pathogenic fungi, suggesting potential use in plant protection (Tachibana, Ishikawa, & Itoh, 2005).

MDR Reversal Agents

  • 5-O-benzoylated Taxinine K in MDR Reversal : A synthesized derivative of taxinine, 5-O-benzoylated taxinine K, was found to reverse P-glycoprotein and multidrug resistance protein-mediated drug resistance (Okumura et al., 2000).

Synthesis Studies for Antitumor Activity

  • Synthesis of Taxinine Analogues : Studies have been conducted on the synthesis of taxinine analogues to explore their potential as orally active multidrug resistance reversal agents in cancer (Zhao, Gu, Yin, & Chen, 2004).

properties

Product Name

Taxinine A

Molecular Formula

C26H36O8

Molecular Weight

476.6 g/mol

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1

InChI Key

OQXJKHGIAZCMBX-SOIIJPRYSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C

synonyms

taxinine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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